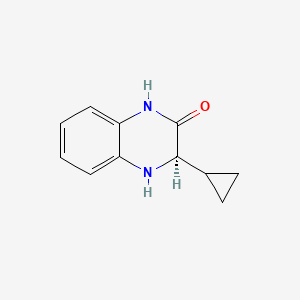

(R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(3R)-3-cyclopropyl-3,4-dihydro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C11H12N2O/c14-11-10(7-5-6-7)12-8-3-1-2-4-9(8)13-11/h1-4,7,10,12H,5-6H2,(H,13,14)/t10-/m1/s1 |

InChI Key |

WSKIQGDMNCTVSA-SNVBAGLBSA-N |

Isomeric SMILES |

C1CC1[C@@H]2C(=O)NC3=CC=CC=C3N2 |

Canonical SMILES |

C1CC1C2C(=O)NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Nucleophilic Substitution

The synthesis begins with the reaction of 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene with α-amino acids bearing cyclopropyl substituents. Microwave irradiation accelerates the aromatic nucleophilic substitution (SNAr) step, enhancing reaction rates and yields compared to conventional heating. For instance, cyclopropylglycine reacts with 1-fluoro-2-nitrobenzene in dimethylformamide (DMF) at 120°C under microwave conditions, achieving >80% conversion within 30 minutes.

Nitro Reduction and Cyclization

The nitro group in the intermediate is reduced using iron in glacial acetic acid, followed by spontaneous cyclization to form the 3,4-dihydroquinoxalin-2(1H)-one core. Cyclopropane ring integrity is preserved during this step due to the mild reducing conditions. Yields for this step range from 70–85%, depending on the substituent’s steric bulk.

Enantioselective N-Acylation

To introduce the (R)-configuration, the secondary amine in the dihydroquinoxalinone intermediate undergoes asymmetric acylation. Chiral acyl chlorides or enzymes like lipase B from Candida antarctica (CAL-B) facilitate enantiomeric excess (ee) >90%. For example, treatment with (R)-(-)-acetyloxypropionyl chloride in the presence of triethylamine yields the target compound with 88% ee.

Table 1: Key Reaction Parameters for N-Acylation

| Acylating Agent | Catalyst/Solvent | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| (R)-Acetyloxypropionyl chloride | Triethylamine/DCM | 0°C | 88 | 75 |

| Cyclopropanecarbonyl chloride | CAL-B/t-BuOH | 25°C | 92 | 68 |

Photoredox-Catalyzed Radical Coupling

Mechanism and Substrate Scope

Recent advances employ Ir(PPy)₃ as a photoredox catalyst to couple chloromethyl-thiazolino precursors with dihydroquinoxalinones. Under blue LED irradiation (440 nm), the chloromethyl group generates a benzyl-type radical, which adds to the imine carbon of the quinoxalinone. Subsequent 1,2-hydride shift and oxidation yield the cyclopropane-functionalized product.

Stereochemical Control

Chiral ligands such as (S)-PyBOX or SpiroBOX are introduced to enforce enantioselectivity during radical recombination. For example, using (R)-DTBM-SEGPHOS as a co-catalyst achieves 84% ee in the formation of the (R)-enantiomer.

Table 2: Photoredox Conditions and Outcomes

| Substrate | Catalyst System | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Chloromethyl-thiazolino | Ir(PPy)₃/(R)-DTBM-SEGPHOS | 3 | 84 | 62 |

| Bromomethyl-quinoxaline | Ir(ppy)₂(dtbbpy)PF₆ | 4.5 | 78 | 58 |

Alkylation of Dihydroquinoxalinone Intermediates

Direct C-H Functionalization

A radical-mediated C-H alkylation strategy utilizes N-(acyloxy)phthalimide (NHPI) esters as cyclopropane precursors. Under photoredox conditions, the NHPI ester generates a cyclopropylmethyl radical, which couples with the dihydroquinoxalinone scaffold at the C3 position. This method avoids pre-functionalization of the quinoxalinone core, streamlining synthesis.

Optimization of Reaction Conditions

Screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (acetonitrile vs. dichloroethane) revealed that Cs₂CO₃ in MeCN maximizes yield (74%) and minimizes byproduct formation. The reaction proceeds via a radical-radical cross-coupling mechanism, confirmed by TEMPO quenching experiments.

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative HPLC with Chiralpak IA or IC columns resolves racemic 3-cyclopropyldihydroquinoxalinones. The (R)-enantiomer elutes earlier under normal-phase conditions (hexane:isopropanol 90:10), achieving >99% purity.

Kinetic Resolution

Lipase-mediated acetylation of the racemic alcohol intermediate selectively acetylates the (S)-enantiomer, leaving the (R)-isomer unreacted. Pseudomonas cepacia lipase (PSL-C) achieves a selectivity factor (s) of 12, enabling 92% ee after 48 hours.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic-Cyclization | 75 | 88 | Scalable; uses inexpensive reagents | Requires chiral acylating agents |

| Photoredox Coupling | 62 | 84 | No pre-functionalization; mild conditions | High catalyst loading (5 mol%) |

| C-H Alkylation | 74 | N/A | Atom-economical | Limited to non-sterically hindered substrates |

Chemical Reactions Analysis

Types of Reactions

®-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different functional groups attached to the quinoxaline core, enhancing their chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one derivatives. For instance, certain derivatives have been evaluated against ovarian cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism of action may involve interference with key signaling pathways involved in cancer progression .

2. Antimicrobial Properties

Compounds within the quinoxaline family, including (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, have demonstrated significant antibacterial and antifungal activities. Research indicates that these compounds can exhibit higher potency than conventional antibiotics against resistant strains of bacteria and fungi .

3. Neurological Applications

The structural attributes of (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one suggest potential applications in treating neurological disorders. Preliminary studies indicate that modifications to the quinoxaline core can lead to enhanced neuroprotective effects and improved cognitive functions in preclinical models .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Against Ovarian Cancer

In a study evaluating various quinolone derivatives, (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one exhibited notable anticancer activity against the SKOV-3 cell line. The results suggested that structural modifications at specific positions could significantly influence the compound's efficacy .

Mechanism of Action

The mechanism of action of ®-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Structural Analogues in sGC Activation

Mono- and Di-Carboxylic Acid Derivatives

Key derivatives of 3,4-dihydroquinoxalin-2(1H)-one include mono- and di-carboxylic acid variants. For example:

- Compound C4: A monocarboxylic derivative with a pyrrole substituent at N4 exhibits strong hydrogen bonding with Tyr2, Arg116, and Arg139 residues in sGC, achieving a mean ΔGest of –10.60 kcal/mol .

- Di-Carboxylic Derivatives : Designed to occupy a hydrophobic pocket near the Y-S-R motif, these show enhanced van der Waals interactions but failed to activate sGC in cellular assays .

Comparison with (R)-3-Cyclopropyl Analogue :

The cyclopropyl group in the target compound introduces steric and electronic effects distinct from carboxylic acid substituents. While carboxylic derivatives prioritize polar interactions, the cyclopropyl group may optimize lipophilicity and metabolic stability, though its specific binding mode remains less characterized .

Table 1: Key Structural and Binding Differences

| Compound | Substituents | Target | Binding Affinity (ΔGest) | Cellular Activity |

|---|---|---|---|---|

| (R)-3-Cyclopropyl derivative | Cyclopropyl at C3 | sGC | Not reported | Under investigation |

| C4 (monocarboxylic) | Pyrrole at N4, COOH at C3 | sGC | –10.60 kcal/mol | Inactive in cells |

| Di-Carboxylic derivative | Dual COOH groups | sGC | –9.80 to –10.20 kcal/mol | Inactive in cells |

Selectivity for Kinase Inhibition vs. sGC Activation

JNK3 Inhibitors

3,4-Dihydroquinoxalin-2(1H)-one derivatives like J46-37 are optimized for c-Jun N-terminal kinase 3 (JNK3) inhibition, demonstrating >100-fold selectivity over JNK1/2. Substituents at C7 (e.g., fluorophenyl groups) are critical for kinase binding .

Comparison :

Unlike JNK3-targeted compounds, (R)-3-cyclopropyl derivatives lack electron-withdrawing groups (e.g., –F, –Cl) at C7, which are essential for kinase selectivity. This highlights the scaffold’s versatility, where substituent positioning dictates target specificity .

Photoredox Reactions

Under visible light, 4-alkyl-3,4-dihydroquinoxalin-2(1H)-ones undergo C(sp<sup>3</sup>)–H activation for C–C bond formation. The cyclopropyl group’s rigidity could alter reaction kinetics compared to linear alkyl chains (e.g., propyl) .

Hazard Profiles

- 3,4-Dihydroquinoxalin-2(1H)-one (Parent Compound): Classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Cyclopropyl Derivative: No direct safety data, but cyclopropyl groups generally enhance metabolic stability without increasing toxicity .

Molecular Properties

Biological Activity

(R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group attached to a quinoxaline framework, suggests a variety of biological activities that warrant detailed exploration.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂N₂O

- Molecular Weight : 188.23 g/mol

The structural features of (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one are critical for its biological interactions. The presence of the cyclopropyl group may enhance binding affinities to various biological targets, influencing pharmacological effects.

Biological Activities

Research indicates that (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one exhibits several promising biological activities:

- Antiviral Activity : Compounds similar to (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one have been studied for their potential as antiviral agents. For instance, derivatives of quinoxaline show efficacy against viral proteases like NS3/4A in Hepatitis C Virus (HCV) .

- Anticancer Properties : Some studies have identified derivatives that act as tubulin binding agents at the colchicine site, demonstrating potent anticancer activity both in vitro and in vivo . This suggests that (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one could be explored further for similar applications.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical cellular processes. For instance, modifications to similar quinoxaline structures have resulted in selective inhibition of kinases involved in cell cycle regulation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through various methods, including Rh(III)-catalyzed reactions that allow for the introduction of diverse functional groups . Understanding the SAR is crucial for optimizing its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylquinoxalin-2(1H)-one | Methyl substitution on the quinoxaline ring | Varying pharmacokinetics |

| 2-(Cyclopropyl)quinoxaline | Cyclopropyl group at different position | Altered biological activity |

| 6-Fluoro-3-cyclopropylquinoxalin | Fluorine substitution | Enhanced receptor interaction |

| 5-Methoxy-3-cyclopropylquinoxaline | Methoxy group addition | Improved solubility |

Case Studies and Research Findings

Recent studies have provided insights into the biological mechanisms and potential therapeutic applications of (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one:

- Antiviral Studies : A study demonstrated that certain quinoxaline derivatives effectively inhibited HCV NS3/4A protease, highlighting the potential of (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one as an antiviral candidate .

- Anticancer Research : Investigations into pyrimidine dihydroquinoxalinone derivatives revealed significant anticancer properties, suggesting that (R)-3-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one could be developed further for cancer treatment .

Q & A

Q. What are the established synthetic routes for (R)-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence enantiomeric purity?

The synthesis of enantiomerically pure (R)-3-cyclopropyl derivatives typically employs asymmetric catalysis. For example, copper-catalyzed methods with low catalyst loading (≤5 mol%) enable enantioselective cyclization of quinoxalinone precursors under mild conditions (80–110°C, 12–24 h) . Solvent choice (e.g., DMF vs. acetonitrile) and temperature critically affect reaction kinetics and stereochemical outcomes. Divergent pathways, such as HFIP-catalyzed Mannich reactions, offer access to fluorinated analogs, though enantiocontrol requires chiral auxiliaries or ligands .

Q. How can NMR spectroscopy be optimized to characterize the stereochemistry and substituent effects in dihydroquinoxalin-2(1H)-one derivatives?

1H and 13C NMR are pivotal for assigning stereochemistry. Key diagnostic signals include:

- Cyclopropyl protons : Distinct splitting patterns (e.g., δ 0.8–1.2 ppm, multiplet) confirm substituent orientation.

- Amide protons : Downfield shifts (δ 7.5–8.5 ppm) indicate hydrogen bonding or conjugation with the quinoxaline ring.

- 3,4-Dihydroquinoxaline core : Coupling constants (J = 6–8 Hz) between adjacent protons resolve chair vs. boat conformations . For advanced analysis, NOESY or COSY experiments map spatial proximity of substituents.

Q. What safety protocols are recommended for handling dihydroquinoxalinone derivatives during synthesis?

While specific safety data for the (R)-cyclopropyl analog are limited, structurally related 3,4-dihydroquinoxalin-2(1H)-ones exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure). Key precautions include:

- Use of fume hoods and PPE (nitrile gloves, lab coats).

- Avoidance of prolonged skin contact due to potential sensitization.

- Storage in inert atmospheres (argon) to prevent oxidation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data between dihydroquinoxalinone derivatives with minor structural variations?

Contradictory bioactivity often arises from off-target interactions or stereochemical mismatches. For example, 3-methyl vs. 3-cyclopropyl substituents in anti-tubercular assays show divergent MIC values (2–32 µg/mL). To address this:

- Perform dose-response curves with purified enantiomers to isolate stereochemical effects.

- Use molecular docking to compare binding modes in target enzymes (e.g., mycobacterial cytochrome P450).

- Validate findings with SAR studies on substituent polarity and lipophilicity .

Q. Explain the mechanistic basis for the rearrangement of 3-arylacylidene-dihydroquinoxalinones to benzimidazoles using hydrazine hydrate. How does this method compare to traditional benzimidazole syntheses?

The reaction proceeds via nucleophilic attack of hydrazine at the α,β-unsaturated ketone, followed by cyclocondensation and ring contraction. Key advantages over traditional methods (e.g., Phillips-Ladenburg):

- Atom economy : No need for transition metals or harsh oxidants.

- Regioselectivity : 3-Arylacylidene groups direct benzimidazole formation at the C2 position.

- Yield optimization : Reactions in aqueous acetonitrile (60°C, 6–12 h) achieve >80% conversion .

Q. How can computational tools aid in designing one-step synthetic routes for novel dihydroquinoxalinone analogs?

AI-driven platforms (e.g., PISTACHIO, Reaxys) predict feasible routes by mining reaction databases. For example:

Q. What analytical challenges arise in quantifying trace impurities in (R)-3-cyclopropyl-dihydroquinoxalinone batches, and how are they addressed?

Common impurities include des-cyclopropyl byproducts (e.g., 3-H analogs) and enantiomeric excess (ee) deviations. Solutions involve:

- HPLC-MS with chiral columns (e.g., Chiralpak IA) to resolve ee ≥98%.

- Limit tests for residual solvents (DMF, acetonitrile) via GC-FID.

- Stability-indicating assays under accelerated conditions (40°C/75% RH) to monitor degradation .

Data Contradiction Analysis

Discrepancies in enantiomeric excess (e.g., 90% ee in copper catalysis vs. 70% ee in HFIP methods) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.